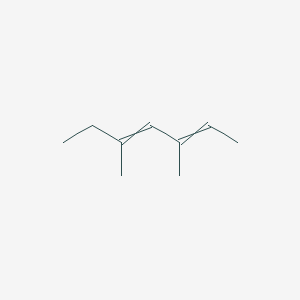

3,5-Dimethylhepta-2,4-diene

説明

3,5-Dimethylhepta-2,4-diene is a linear, conjugated diene characterized by two double bonds (at positions 2,4) and methyl substituents at carbons 3 and 3. Its structure confers unique electronic and steric properties, influencing reactivity and stability. Conjugation between the double bonds stabilizes the molecule through delocalization of π-electrons, while the methyl groups introduce steric hindrance and electron-donating effects.

特性

CAS番号 |

101935-28-8 |

|---|---|

分子式 |

C9H16 |

分子量 |

124.22 g/mol |

IUPAC名 |

3,5-dimethylhepta-2,4-diene |

InChI |

InChI=1S/C9H16/c1-5-8(3)7-9(4)6-2/h5,7H,6H2,1-4H3 |

InChIキー |

UCZAREQHYMBQOS-UHFFFAOYSA-N |

正規SMILES |

CCC(=CC(=CC)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylhepta-2,4-diene can be achieved through various methods. One common approach involves the alkylation of a suitable diene precursor. For example, the reaction of 3,5-dimethyl-1,5-hexadiene with a strong base such as sodium hydride, followed by the addition of an alkyl halide, can yield 3,5-Dimethylhepta-2,4-diene .

Industrial Production Methods

Industrial production methods for 3,5-Dimethylhepta-2,4-diene typically involve large-scale chemical reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. Catalysts and optimized reaction conditions are often employed to enhance the production process.

化学反応の分析

Types of Reactions

3,5-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:

Electrophilic Addition: This compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.

Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.

Common Reagents and Conditions

Hydrogen Halides (e.g., HBr): Used in electrophilic addition reactions.

Oxidizing Agents (e.g., m-CPBA, OsO₄): Used in oxidation reactions.

Dienophiles (e.g., maleic anhydride): Used in Diels-Alder reactions.

Major Products

Addition Products: Formed from electrophilic addition reactions.

Epoxides and Diols: Formed from oxidation reactions.

Cyclohexene Derivatives: Formed from Diels-Alder reactions.

科学的研究の応用

3,5-Dimethylhepta-2,4-diene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: Its derivatives are studied for potential use in polymer and material science.

Biological Studies: It serves as a model compound for studying the behavior of conjugated dienes in biological systems.

作用機序

The mechanism of action of 3,5-Dimethylhepta-2,4-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds react with electrophiles to form carbocation intermediates, which then lead to the formation of addition products . In Diels-Alder reactions, the conjugated diene interacts with a dienophile to form a cyclohexene derivative through a concerted mechanism involving the overlap of molecular orbitals .

類似化合物との比較

Linear Conjugated Dienes with Functional Groups

Compound : 2,6-Dimethyl-6-hydroxy-2E,4E-hepta-2,4-diene acid

- Structure : Similar conjugated diene backbone but with hydroxyl (-OH) and carboxylic acid (-COOH) groups at position 4.

- Key Differences: Polarity/Reactivity: The hydroxyl and acid groups enhance polarity, enabling hydrogen bonding and participation in acid-base reactions, unlike 3,5-Dimethylhepta-2,4-diene.

Cyclic and Terpene-Based Dienes

Compounds : trans-Cadina-1(6),4-diene, (E)-Caryophyllene

- Structure : Cyclic or bicyclic dienes with fused ring systems.

- Key Differences :

- Stability : Cyclic conjugation in terpenes (e.g., caryophyllene) provides greater thermodynamic stability compared to linear dienes.

- Reactivity : Cyclic dienes undergo regioselective Diels-Alder reactions, whereas linear analogs like 3,5-Dimethylhepta-2,4-diene may exhibit broader reactivity due to accessible π-systems .

Heteroatom-Containing Dienes

Compound : Amitraz (1,5-di(2,4-dimethylphenyl)-3-methyl-1,3,5-triazapenta-1,4-diene)

- Structure : Nitrogen-rich triazapenta-diene with aromatic substituents.

- Key Differences :

Aromatic vs. Aliphatic Systems

Compound : 3,5-Dimethylthiophene

- Structure : Aromatic thiophene ring with methyl groups at positions 3 and 5.

- Key Differences :

- Aromaticity : Thiophene’s aromaticity confers resistance to addition reactions, unlike the electrophilic addition-prone 3,5-Dimethylhepta-2,4-diene.

- Applications : Used in electronics and agrochemicals due to sulfur’s electronic properties, contrasting with aliphatic dienes’ roles in polymer synthesis .

Structural and Property Comparison Table

| Compound | Key Features | Stability | Reactivity Profile | Applications |

|---|---|---|---|---|

| 3,5-Dimethylhepta-2,4-diene | Linear conjugated diene, methyl groups | Moderate (conjugation + steric hindrance) | Electrophilic addition, polymerization | Under investigation |

| 2,6-Dimethyl-6-hydroxy... acid | Hydroxyl/carboxylic acid groups | High (H-bonding) | Acid-base reactions, biosynthesis | Pharmaceutical candidates |

| trans-Cadina-1(6),4-diene | Bicyclic terpene | High (cyclic conjugation) | Diels-Alder, terpene synthesis | Essential oils, fragrances |

| Amitraz | Nitrogen-containing triazapenta-diene | Low (metabolized) | Hydrolysis, insecticidal activity | Pesticides |

| 3,5-Dimethylthiophene | Aromatic sulfur ring | High (aromaticity) | Electrophilic substitution | Electronics, agrochemicals |

Research Findings and Implications

- Thermodynamic Stability : Linear conjugated dienes like 3,5-Dimethylhepta-2,4-diene exhibit lower heats of hydrogenation compared to isolated dienes, as inferred from textbook principles . Methyl substituents further stabilize the molecule through hyperconjugation.

- Biological Relevance : Structural analogs with polar groups (e.g., hydroxyl, carboxyl) show bioactivity, suggesting that functionalizing 3,5-Dimethylhepta-2,4-diene could unlock medicinal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。